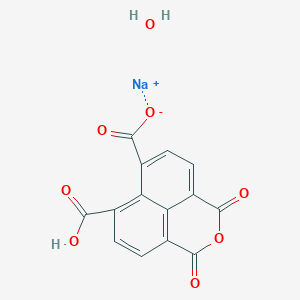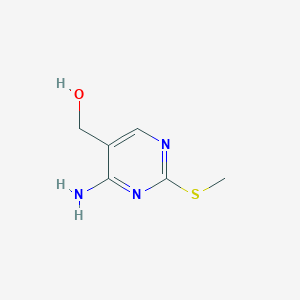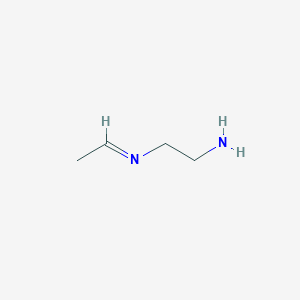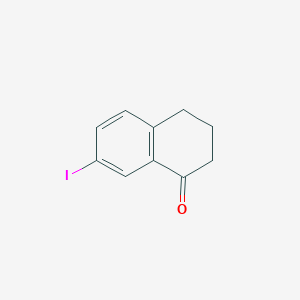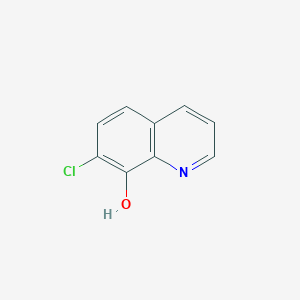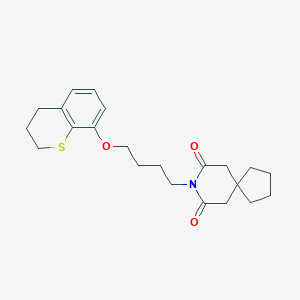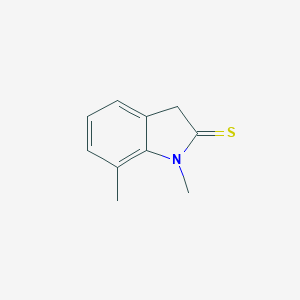
1,7-Dimethylindoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dimethylindoline-2-thione is a heterocyclic compound that is widely used in scientific research. Its unique chemical structure and properties make it an important tool for studying various biological processes and mechanisms.
Wirkmechanismus
The mechanism of action of 1,7-Dimethylindoline-2-thione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins, which can lead to a range of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
1,7-Dimethylindoline-2-thione has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including acetylcholinesterase, tyrosinase, and cyclooxygenase-2. It has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,7-Dimethylindoline-2-thione in lab experiments is its unique chemical structure and properties. It is a versatile compound that can be used in a wide range of experiments and studies. However, one of the main limitations of using 1,7-Dimethylindoline-2-thione is its potential toxicity. It is important to use caution when handling this compound and to follow all safety protocols.
Zukünftige Richtungen
There are many future directions for the study of 1,7-Dimethylindoline-2-thione. One area of research is the development of new drugs and therapies based on this compound. Another area of research is the study of its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in various scientific applications.
Conclusion:
1,7-Dimethylindoline-2-thione is a versatile and important compound in scientific research. Its unique chemical structure and properties make it an important tool for studying various biological processes and mechanisms. While there are some limitations to its use, the potential benefits of using this compound in lab experiments and scientific research are significant. As further research is conducted, it is likely that new applications and uses for 1,7-Dimethylindoline-2-thione will be discovered.
Synthesemethoden
1,7-Dimethylindoline-2-thione can be synthesized using a variety of methods. One commonly used method is the reaction of 1,7-dimethylindole with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1,7-Dimethylindoline-2-thione as the main product. Other methods include the reaction of 1,7-dimethylindole with thiourea and the reaction of 1,7-dimethylindole with phosphorus pentasulfide.
Wissenschaftliche Forschungsanwendungen
1,7-Dimethylindoline-2-thione has a wide range of scientific research applications. It is commonly used in the study of various biological processes and mechanisms, including enzyme inhibition, protein binding, and DNA damage. It is also used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
156136-68-4 |
|---|---|
Produktname |
1,7-Dimethylindoline-2-thione |
Molekularformel |
C10H11NS |
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
1,7-dimethyl-3H-indole-2-thione |
InChI |
InChI=1S/C10H11NS/c1-7-4-3-5-8-6-9(12)11(2)10(7)8/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
XLMJIVRCRGDYHT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)CC(=S)N2C |
Kanonische SMILES |
CC1=C2C(=CC=C1)CC(=S)N2C |
Synonyme |
2H-Indole-2-thione, 1,3-dihydro-1,7-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



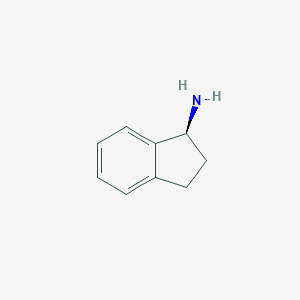
![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)
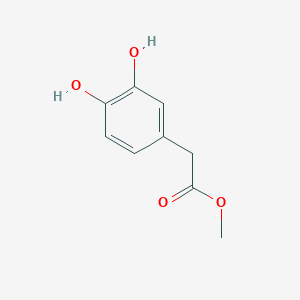
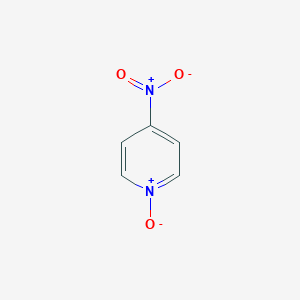
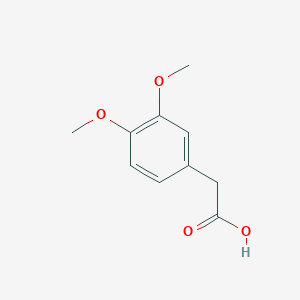
![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)
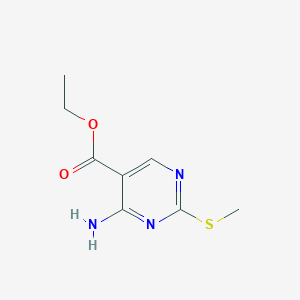
![7-Methylpyrido[2,3-b]pyrazine-2,3-diol](/img/structure/B131966.png)
